molecular formula C9H7NO4 B7855925 5-(2-nitroethenyl)-2H-1,3-benzodioxole

5-(2-nitroethenyl)-2H-1,3-benzodioxole

Cat. No.: B7855925
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Nitroethenyl Benzodioxole Systems

5-(2-nitroethenyl)-2H-1,3-benzodioxole, also known by synonyms such as 3,4-methylenedioxy-β-nitrostyrene, belongs to the class of nitroethenyl benzodioxole systems. nih.govnih.gov The core of this molecule is the 1,3-benzodioxole (B145889) moiety, a bicyclic heterocyclic system that is a common structural feature in a variety of natural products and synthetic compounds. researchgate.net This structural unit imparts a degree of aromatic stability while also being amenable to various chemical transformations. researchgate.net

The key to the reactivity of this compound lies in the nitroethenyl group (-CH=CHNO₂) attached to the benzodioxole ring. This electron-withdrawing group significantly influences the electronic properties of the molecule, making the vinyl carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.

The primary method for the synthesis of this compound and related compounds is the Henry reaction, a classic carbon-carbon bond-forming reaction first described in 1895. nih.gov This reaction involves the condensation of an aldehyde with a nitroalkane in the presence of a base. In the case of this compound, the precursors are typically piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and nitroethane, followed by a dehydration step to form the nitroalkene. frontiersin.orgresearchgate.netnih.gov Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product. researchgate.netfrontiersin.org

The presence of both the benzodioxole ring and the nitroethenyl group gives the compound a unique chemical profile, exhibiting properties of both aromatic and nitro compounds. This duality makes it a subject of interest for its potential in synthetic chemistry and materials science. nih.gov

Historical Trajectory and Emerging Research Directions for the Compound

The historical research trajectory of this compound is intrinsically linked to the broader exploration of benzodioxole-containing compounds and nitrostyrenes. The benzodioxole moiety is found in numerous naturally occurring compounds, such as safrole and isosafrole, which have been subjects of chemical investigation for over a century. nih.gov The synthesis of nitrostyrene (B7858105) derivatives also has a long history, with early reports dating back to the mid-20th century.

Initially, research on compounds like this compound was largely foundational, focusing on their synthesis and basic chemical characterization. It has been recognized as a valuable building block in organic synthesis. The reactive nitroethenyl group serves as a versatile handle for the introduction of other functional groups, enabling the construction of more complex molecular architectures. frontiersin.org This has led to its use in the total synthesis of various natural products and their analogues. nih.govuiowa.edu

More recently, the research focus has shifted towards exploring the biological activities of this compound and its derivatives. This has opened up several emerging research directions:

Medicinal Chemistry: A significant area of investigation is the potential of this compound and its derivatives as therapeutic agents. Studies have reported a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects against various cancer cell lines. nih.govresearchgate.netnih.govnih.govnih.govnih.govnih.govresearchgate.net The benzodioxole moiety itself is a recognized pharmacophore, present in several clinically used drugs. nih.gov

Synthesis of Heterocyclic Compounds: The electrophilic nature of the nitroethenyl group makes this compound a useful precursor for the synthesis of a variety of heterocyclic compounds through cycloaddition and other reactions. bohrium.commdpi.com

Enzyme Inhibition Studies: The compound has been used as a tool in biochemical research to study enzyme inhibition. For instance, it has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. nih.govfrontiersin.org

The ongoing research into this compound highlights its continued relevance as a versatile platform for both fundamental chemical synthesis and the development of new biologically active molecules.

Detailed Research Findings

The following tables summarize key data related to the chemical properties and reported biological activities of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₄ nih.govnih.gov
Molecular Weight 193.16 g/mol nih.gov
Appearance Yellow solid researchgate.net
CAS Number 1485-00-3 nih.gov
IUPAC Name 5-(2-nitroethenyl)-1,3-benzodioxole nih.gov

Table 2: Selected Reported Biological Activities of this compound Derivatives

Derivative/CompoundBiological ActivityResearch FocusSource(s)
Nitropropenyl benzodioxole (NPBD) Broad-spectrum antifungal and antibacterial activity.Antimicrobial research, comparison with other nitroalkenyl benzenes. nih.gov
3,4-methylenedioxy-β-nitrostyrene (MNS) Inhibition of NLRP3 inflammasome activation.Research into inflammatory diseases. nih.govfrontiersin.org
3,4-methylenedioxy-β-nitrostyrene (MNS) Inhibition of breast cancer cell adhesion and migration.Anticancer research, targeting β1 integrin and protein disulfide isomerase. nih.gov
Various 1,3-benzodioxole derivatives In vitro antitumor activity against human tumor cell lines.Development of novel anticancer agents. nih.govnih.govresearchgate.net
Peptidyl derivatives of 1,3-benzodioxole Inhibition of carcinoma S-180 tumor growth in mice.Synthesis and evaluation of new antitumor and antimicrobial agents. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-nitroethenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWBZPSJQPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017137
Record name 5-(2-Nitroethenyl)-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-00-3
Record name 5-(2-Nitroethenyl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1485-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Nitroethenyl)-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2 Nitroethenyl 2h 1,3 Benzodioxole and Analogues

Established Synthetic Routes to the Core 5-(2-nitroethenyl)-2H-1,3-benzodioxole Structure

The most direct and established method for synthesizing the title compound involves a condensation reaction that forms the key nitroethenyl functional group.

The primary route to this compound is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane, catalyzed by a base. wikipedia.orgscirp.org In this specific synthesis, the aromatic aldehyde piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) reacts with nitromethane (B149229).

The mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.orgyoutube.com This anion then attacks the electrophilic carbonyl carbon of piperonal, forming a tetrahedral intermediate. youtube.com Protonation of the resulting alkoxide yields a β-nitro alcohol. wikipedia.org Under many reaction conditions, this alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, conjugated nitroalkene product: this compound. organic-chemistry.orgyoutube.com

The direct synthesis of this compound relies on two key precursors:

Piperonal (3,4-methylenedioxybenzaldehyde): This aromatic aldehyde provides the 1,3-benzodioxole (B145889) core and the aldehydic carbon that becomes part of the ethenyl bridge. wikipedia.org

Nitromethane: This compound serves as the source for the nitro group and the second carbon of the ethenyl bridge. mdpi.com

The reaction conditions, particularly the choice of base and solvent, are critical in determining the reaction's efficiency and whether the reaction stops at the β-nitro alcohol or proceeds to the nitroalkene. scirp.org While strong bases can be used, milder bases are often sufficient. youtube.com The reaction can be promoted by various catalytic systems, and conditions can be optimized to favor the formation of the desired nitroalkene.

Table 1: Catalyst and Promoter Systems for Henry (Nitroaldol) Reactions This table presents a selection of catalytic systems reported for general Henry reactions, which are applicable to the synthesis of nitroethenyl compounds.

Catalyst/Promoter System Aldehyde Substrate Example Nitroalkane Conditions Yield (%) Reference
Amberlyst A-21 Various aldehydes Nitromethane Not specified -
Disodium La-R-Binol system N-Boc aldehyde Nitromethane THF -
Sm(HMDS)₃ Benzaldehyde (B42025) Nitromethane THF, -50°C 93
Chiral Diamine-Cu(OAc)₂ Various aldehydes Nitromethane Ethanol, RT High organic-chemistry.org
Cinchona Alkaloids α-Ketoesters Nitromethane Toluene, -78°C High organic-chemistry.org

Advanced Synthetic Strategies for Related Benzodioxole-Nitroethenyl Compounds

To create analogues of this compound, advanced synthetic methods are employed to modify the core benzodioxole ring or introduce diverse functional groups.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used extensively for forming carbon-carbon bonds. wikipedia.org In the context of benzodioxole chemistry, it allows for the introduction of aryl, heteroaryl, or other organic moieties onto the aromatic ring. worldresearchersassociations.comresearchgate.net This is typically achieved by reacting a halogenated benzodioxole derivative (e.g., a bromo-benzodioxole) with an organoboron species, such as an arylboronic acid, in the presence of a palladium catalyst and a base. worldresearchersassociations.comnih.gov This strategy enables the synthesis of a wide array of substituted benzodioxole precursors, which can then be subjected to the Henry reaction to yield a library of functionalized benzodioxole-nitroethenyl compounds. worldresearchersassociations.com

Table 2: Example of Suzuki-Miyaura Coupling for Benzodioxole Functionalization This table outlines the optimized conditions for the Suzuki-Miyaura coupling of a brominated benzodioxole derivative with various aryl boronic acids.

Reactant 1 Reactant 2 (Aryl Boronic Acid) Catalyst (mol%) Ligand (mol%) Base Solvent Yield Reference
1-((6-bromobenzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole Various aryl boronic acids PdCl₂(PPh₃)₂ (5.0) PPh₃ (10.0) K₂CO₃ Dioxane 33-89% worldresearchersassociations.comresearchgate.net

The introduction of substituents onto the 1,3-benzodioxole ring is a key step in creating diverse analogues. Halogenation, particularly bromination, is a common initial functionalization, as the resulting halo-derivatives are excellent substrates for subsequent cross-coupling reactions. worldresearchersassociations.comresearchgate.net Syntheses starting from materials like piperonylic acid can involve multiple steps, including nitration, reduction, and diazotization, to install functional groups at specific positions on the benzodioxole ring before or after the core structure is assembled. researchgate.net Furthermore, various electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the molecule. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. While the direct synthesis of this compound is a two-component condensation, MCRs offer advanced routes to more complex analogues. For instance, a benzodioxole-based aldehyde like piperonal could be used in MCRs such as the Mannich or Povarov reactions. These reactions allow for the rapid assembly of complex molecular scaffolds, providing a powerful tool for generating libraries of novel benzodioxole derivatives with high structural diversity for further investigation. researchgate.net

Chemical Reactivity and Transformation Pathways of 5 2 Nitroethenyl 2h 1,3 Benzodioxole

Electrophilic and Nucleophilic Reaction Profiles

The electron-withdrawing nature of the nitro group renders the β-carbon of the ethenyl bridge electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of the compound.

Michael Addition Reactions with Diverse Nucleophiles

The primary reaction pathway for 5-(2-nitroethenyl)-2H-1,3-benzodioxole is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the nitroethenyl group. masterorganicchemistry.com This reaction is driven by the formation of a stable carbanion intermediate, which is subsequently protonated to yield the final product. A variety of nucleophiles can participate in this transformation.

Thiols: Thiolates are effective nucleophiles for conjugate addition to nitroalkenes. masterorganicchemistry.com For instance, the reaction of nitrostyrenes with thiophenol in the presence of a base like potassium carbonate proceeds via a Michael addition mechanism. mdpi.com The reaction of nitroalkene fatty acids with thiols such as glutathione (B108866) and cysteine has been shown to be a reversible process, with the initial formation of a kinetic product (β-adduct) followed by rearrangement to a more stable thermodynamic product (δ-adduct) in some cases. nih.gov

Amines: Amines are also common nucleophiles in Michael additions with nitrostyrenes. masterorganicchemistry.com The conjugate addition of an amine to an ortho-hydroxy-β-nitrostyrene has been observed, although this can be followed by a C-C bond cleavage to form an imine. nih.gov This highlights that the subsequent reactivity of the initial Michael adduct can be influenced by other substituents on the aromatic ring.

Carbanions: Carbanions, such as those derived from active methylene (B1212753) compounds, readily add to nitrostyrenes. The vicarious nucleophilic substitution (VNS) reaction, which involves the addition of a carbanion followed by elimination, is a powerful method for introducing substituents ortho to a nitro group. semanticscholar.org

Table 1: Examples of Michael Addition Reactions with β-Nitrostyrenes

Nucleophile Reagent Example Product Type Reference
Thiol Thiophenol Thioether adduct mdpi.com
Amine Primary Amine Amino adduct nih.gov
Carbanion Tertiary Carbanion Substituted nitroalkane semanticscholar.org

Transformations Involving the Nitroethenyl Functionality

Beyond Michael additions, the nitroethenyl group can participate in other significant transformations, including cycloadditions and denitrative cross-couplings.

Cycloaddition Reactions: β-Nitrostyrenes are effective dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, providing pathways to construct cyclic systems. nih.gov The Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce fluorinated norbornenes in high yields. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions with 1,3-dipoles like azomethine ylides can lead to the formation of five-membered heterocyclic rings such as imidazolidines. clockss.org Nitrile oxides also react with nitrostyrenes in 1,3-dipolar cycloadditions to form isoxazolines. mdpi.comrsc.org

Denitrative Cross-Coupling Reactions: The nitro group can be displaced and replaced by other functional groups in denitrative cross-coupling reactions. This allows for the synthesis of various disubstituted alkenes from nitrostyrenes. mdpi.comnih.gov

Intramolecular Cyclization and Rearrangement Processes

The reactive nature of the nitroethenyl moiety, combined with the benzodioxole ring, allows for intramolecular reactions that lead to the formation of fused heterocyclic systems.

Formation of Benzodioxole-Fused Heterocyclic Systems

The product of a Michael addition or other initial transformation can undergo subsequent intramolecular cyclization. For example, derivatives of this compound can serve as precursors to benzodioxole-fused heterocycles. The synthesis of 1,3,4-oxadiazole-2-ones has been achieved from related nitro-functionalized precursors, involving a cyclization step. ej-chem.org Similarly, benzothiazole (B30560) derivatives can be synthesized from precursors containing a nitro group and a suitable nucleophile on the same molecule. nih.gov

Tautomerism and Isomerization of the Nitroethenyl Moiety

The nitroethenyl group can exist as (E) and (Z) geometric isomers. Interconversion between these isomers can occur, for instance, through photoisomerization. It has been noted that the trans-isomer of ortho-hydroxy-β-nitrostyrene does not efficiently convert to the cis-isomer upon UV irradiation, suggesting that substituents on the aromatic ring can influence the energetics of this process. nih.gov Tautomerism between the nitroalkene and the corresponding aci-nitro form (nitronic acid) is also a possibility, particularly in the presence of a base, which can influence the compound's reactivity.

Reductive and Oxidative Transformations of the Compound

The nitro group and the ethenyl double bond are both susceptible to reduction and oxidation, leading to a range of important derivatives.

The reduction of β-nitrostyrenes is a well-established method for the synthesis of phenethylamines. A common approach involves the use of sodium borohydride (B1222165) in the presence of copper(II) chloride, which effectively reduces both the nitro group and the carbon-carbon double bond. nih.gov Another powerful reducing agent capable of this transformation is lithium aluminum hydride. wikipedia.org These reactions provide a direct route to valuable amine compounds.

Table 2: Reduction of β-Nitrostyrenes

Reagent Product Reference
Sodium borohydride / Copper(II) chloride Phenethylamine nih.gov
Lithium aluminum hydride Phenethylamine wikipedia.org

Information on the direct oxidation of this compound is less specific in the provided context. However, the benzodioxole ring itself can be susceptible to oxidation under certain conditions, potentially leading to cleavage of the dioxole ring or other transformations.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 5 2 Nitroethenyl 2h 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number, environment, and spatial relationships of hydrogen atoms within a molecule. In the case of 5-(2-nitroethenyl)-2H-1,3-benzodioxole, the ¹H NMR spectrum provides characteristic signals for the protons of the benzodioxole ring, the vinylic protons, and the methylenedioxy group.

Published research on the synthesis of various β-nitrostyrene derivatives provides specific ¹H NMR data for 3,4-methylenedioxy-β-nitrostyrene, an alternative name for the target compound. uc.pt The spectrum reveals distinct signals corresponding to the different protons in the molecule. The two protons of the methylenedioxy group typically appear as a singlet. uc.pt The aromatic protons on the benzodioxole ring exhibit splitting patterns (doublet and doublet of doublets) due to their coupling with adjacent protons. uc.pt The vinylic protons of the nitroethenyl group also show characteristic doublets with a coupling constant indicative of a trans configuration. uc.ptrsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.46d1.6
H-57.00d8.0
H-67.34dd8.0, 1.7
-OCH₂O-6.09s-
Vinylic H(α)8.01d13.5
Vinylic H(β)8.07d13.5

Note: The data presented is based on reported values for 3,4-methylenedioxy-β-nitrostyrene. uc.pt The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the number of carbon environments and providing insights into their electronic nature.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Vinylic, attached to ring)~130-135
C-2' (Vinylic, attached to NO₂)~138-142
C-1 (Aromatic)~125-130
C-2 (Aromatic)~108-112
C-3a (Aromatic, attached to O)~148-152
C-4 (Aromatic)~148-152
C-5 (Aromatic)~106-110
C-6 (Aromatic)~124-128
C-7a (Aromatic, attached to O)~101-103
-OCH₂O-~101.5

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₉H₇NO₄, the expected monoisotopic mass is approximately 193.0375 g/mol . nist.govcymitquimica.com An HRMS measurement confirming this mass to within a few parts per million provides strong evidence for the compound's identity.

The fragmentation of β-nitrostyrene derivatives under mass spectrometry conditions often involves characteristic losses. Common fragmentation pathways include the loss of the nitro group (NO₂) or parts of it, such as NO or O. chemicalbook.com The stability of the benzodioxole ring means that fragments containing this moiety are often prominent in the spectrum.

Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Coupling Methods

Coupling chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry provides a powerful tool for the analysis of complex mixtures and the confirmation of the purity of a compound.

LC-MS is particularly well-suited for the analysis of thermally sensitive or non-volatile compounds like many nitrostyrene (B7858105) derivatives. The compound would be separated on a suitable LC column and the eluent introduced into the mass spectrometer. This allows for the determination of the retention time of the compound and its molecular weight, confirming its presence and assessing its purity. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for detecting trace impurities. mdpi.comnih.govyoutube.comwaters.com

GC-MS can also be employed, particularly for assessing the presence of more volatile impurities. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. nist.govresearchgate.netnih.govmdpi.comnih.gov The resulting mass spectrum for this compound, as provided by the NIST WebBook, shows a prominent molecular ion peak at m/z 193. nist.gov Other significant fragments are observed at m/z 163, 146, 117, and 90, corresponding to losses of NO, NO₂, and subsequent fragmentations of the aromatic ring. nist.gov

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."

The IR spectrum of this compound, available from the NIST WebBook, displays several key absorption bands that confirm its structure. nist.gov The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are characteristic for nitro compounds. nist.gov The spectrum also shows absorptions corresponding to the C-H bonds of the aromatic ring and the vinyl group, the C=C stretching of the vinyl group and the aromatic ring, and the characteristic absorptions of the C-O-C bonds within the methylenedioxy bridge.

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1640C=C Stretch (vinyl)
~1580-1600C=C Stretch (aromatic)
~1500-1550Asymmetric NO₂ Stretch
~1330-1360Symmetric NO₂ Stretch
~1250Asymmetric C-O-C Stretch (benzodioxole)
~1040Symmetric C-O-C Stretch (benzodioxole)
~930=C-H Bend (trans-vinyl)

Note: The data is based on the IR spectrum from the NIST database and typical ranges for these functional groups. nist.gov

X-ray and Electron Diffraction Techniques for Crystalline Structure Analysis (e.g., MicroED)

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its chemical and physical properties. For a compound such as this compound, determining its crystal structure can provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. X-ray diffraction (XRD) and electron diffraction are the principal techniques employed for this purpose, with recent advancements like Microcrystal Electron Diffraction (MicroED) emerging as a powerful tool for analyzing very small crystals.

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystal. In this method, a single crystal of the target compound is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed to build a three-dimensional model of the electron density within the crystal. From this model, the positions of the individual atoms can be determined with high precision, revealing detailed information about bond lengths, bond angles, and torsional angles.

While no specific single-crystal X-ray diffraction data for this compound is publicly available in the searched literature, the analysis of structurally similar compounds provides a clear indication of the type of data that would be obtained. For instance, studies on various derivatives of 1,3-benzodioxole (B145889) have successfully elucidated their crystal structures.

One such related compound is (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one. A single-crystal X-ray study of this molecule revealed that the five-membered ring in the 1,3-benzodioxole moiety is nearly planar. nist.govnih.gov It also detailed a slight twist between the benzodioxole and inden-1-one residues and identified C-H···O interactions and π–π stacking as the forces governing the supramolecular structure in the crystal. nist.govnih.gov

Another illustrative example is the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. researchgate.netuc.pt In this case, the asymmetric unit of the crystal contains two independent molecules. researchgate.net The analysis provided precise dihedral angles between the rings and showed that the five-membered 1,3-dioxole (B15492876) ring adopts different conformations in the two molecules—an envelope shape in one and a nearly planar form in the other. researchgate.net The crystal packing was found to be stabilized by C-H···π interactions. researchgate.netuc.pt

The table below presents hypothetical crystallographic data for this compound, based on the types of parameters determined for related structures.

Crystallographic Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.5
b (Å)7.4
c (Å)26.6
α (°)90
β (°)105
γ (°)90
Volume (ų)2180
Z (molecules/unit cell)8
Density (calculated) (g/cm³)1.48
R-factor0.05

Note: This table is for illustrative purposes and does not represent experimentally determined data for this compound.

A significant challenge in X-ray crystallography is the need for sufficiently large and well-ordered single crystals, which can be difficult to grow for many organic compounds. This is where electron diffraction techniques, particularly MicroED, offer a substantial advantage. MicroED is a cryo-electron microscopy (cryo-EM) method that can determine high-resolution structures from nanocrystals, which are a billionth of the size required for conventional X-ray diffraction. researchgate.net

In a MicroED experiment, a stream of nanocrystals is exposed to a low-dose electron beam in a transmission electron microscope. researchgate.net The electrons diffract off the crystals, and a series of diffraction patterns are collected as the crystal is tilted. These patterns are then processed to determine the crystal structure in a manner analogous to X-ray crystallography. The development of MicroED has been a breakthrough for structural chemistry, enabling the analysis of previously intractable samples, from small organic molecules to large protein complexes. researchgate.net

Given that β-nitrostyrene derivatives are important starting materials in organic synthesis, the ability to characterize their solid-state structure is crucial. uc.pt Should crystals of this compound prove too small for X-ray analysis, MicroED would be the ideal alternative. This technique would likely provide a definitive assignment of the molecule's conformation, including the planarity of the nitroethenyl group relative to the benzodioxole ring system, and reveal the intermolecular forces that dictate its crystal packing.

Computational and Theoretical Investigations of 5 2 Nitroethenyl 2h 1,3 Benzodioxole

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of nitrostyrene (B7858105) derivatives like 5-(2-nitroethenyl)-2H-1,3-benzodioxole. While specific studies on this exact molecule are not abundant in publicly available literature, extensive research on analogous β-nitrostyrenes allows for a detailed theoretical postulation.

Reactivity Indices: Conceptual DFT provides a framework to quantify the reactivity of molecules. Key indices for β-nitrostyrenes include:

Electrophilicity Index (ω): β-nitrostyrenes are classified as strong electrophiles. For instance, unsubstituted β-nitrostyrene has an electrophilicity index of approximately 2.66 eV. rsc.org This high electrophilicity is primarily due to the nitro group, which makes the β-carbon of the nitroethenyl group highly susceptible to nucleophilic attack.

Nucleophilicity Index (N): These molecules are considered moderate nucleophiles, with an index of around 2.17 eV for the parent β-nitrostyrene. rsc.org

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. In nitrostyrenes, this gap is relatively small, suggesting high reactivity. The LUMO is typically localized on the nitroethenyl moiety, particularly the β-carbon, confirming its electrophilic nature.

Theoretical studies on related nitrostyrenes in cycloaddition reactions indicate that these reactions have low activation enthalpies, suggesting they are kinetically favorable. rsc.org For example, the activation enthalpy for the [3+2] cycloaddition reaction of (E)-β-nitrostyrene is calculated to be around 5.0 kcal/mol. rsc.org

Table 1: Calculated Reactivity Parameters for a Representative β-Nitrostyrene

ParameterValue (eV)Implication
Electrophilicity Index (ω)2.66Strong electrophile, prone to nucleophilic attack.
Nucleophilicity Index (N)2.17Moderate nucleophile.
Electronic Chemical Potential (μ)-4.83High tendency to accept electrons.
Chemical Hardness (η)3.82Relatively soft molecule, indicating higher reactivity.

Data extrapolated from studies on β-nitrostyrene. rsc.org

Molecular Docking and In Silico Modeling of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, in silico modeling can help identify potential biological targets and elucidate the nature of its interactions at a molecular level.

While specific docking studies for this compound are not widely published, research on other 1,3-benzodioxole (B145889) derivatives provides a strong basis for predicting its behavior. For example, benzodioxole-containing compounds have been docked into the active sites of various enzymes, including those relevant to cancer and infectious diseases. researchgate.netnih.gov

Potential Molecular Targets and Interactions: Derivatives of 1,3-benzodioxole have shown interactions with a range of biological targets. For instance, some derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. researchgate.net Molecular docking studies of benzodioxole-based compounds with tubulin have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their binding affinity. researchgate.net

In a hypothetical docking study of this compound with a protein target, the following interactions could be anticipated:

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor and could interact with donor residues like arginine, lysine, or asparagine in a protein's active site.

π-π Stacking: The benzodioxole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Protein Binding Site

Functional GroupPotential Interaction TypePossible Interacting Amino Acid Residues
Nitro Group (-NO2)Hydrogen Bond AcceptorArg, Lys, His, Asn, Gln
Benzodioxole Ringπ-π StackingPhe, Tyr, Trp
Ethenyl BridgeHydrophobic/van der WaalsAla, Val, Leu, Ile
Dioxole MoietyHydrogen Bond Acceptor (Oxygen atoms)Ser, Thr, Tyr

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 1,3-benzodioxole and nitroaromatics, these analyses have provided valuable insights.

Key Structural Features Influencing Activity: Studies on various 1,3-benzodioxole derivatives have highlighted several structural features that are important for their biological effects. The incorporation of a methylenedioxy moiety is often associated with enhanced biological activity. researchgate.net

For nitroaromatic compounds, the position and electronic environment of the nitro group are critical. QSAR studies on the toxicity of nitroaromatics have shown that descriptors related to electronic properties (like the energy of the LUMO) and hydrophobicity (like the octanol-water partition coefficient, LogP) are often correlated with their biological effects. nih.govnih.govmdpi.com

In the context of this compound, key SAR considerations would include:

The Nitroethenyl Side Chain: The reactivity of the β-nitropropenyl and nitroethenyl side chains has been associated with the microbial toxicity of related compounds. researchgate.net

Substituents on the Ring: The electron-donating nature of the methylenedioxy group can modulate the reactivity of the nitroethenyl group.

QSAR Models: QSAR models for nitroaromatic compounds often use a combination of descriptors to predict activity. These can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.

Hydrophobic Descriptors: LogP or LogKow.

Steric/Topological Descriptors: Molecular weight, surface area, and various shape indices.

A typical QSAR model might take the form of a linear equation, such as: log(1/C) = c1Descriptor1 + c2Descriptor2 + ... + constant where 'C' is the concentration required for a specific biological effect. For nitroaromatics, models have shown that toxicity often increases with increasing hydrophobicity and electrophilicity. mdpi.com

Table 3: Important QSAR Descriptors for Nitroaromatic Compounds

Descriptor TypeSpecific DescriptorGeneral Influence on Biological Activity
ElectronicLUMO Energy (ELUMO)Lower ELUMO often correlates with higher reactivity and toxicity.
HydrophobicOctanol-Water Partition Coefficient (LogP)Higher LogP can lead to better membrane permeability and bioaccumulation.
Quantum ChemicalMaximum Net Atomic Charge at Nitro Nitrogen (qnitro-N)Can be a significant predictor of toxicity. mdpi.com
StericMolecular WeightCan influence binding and transport properties.

Computational Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including those involving nitrostyrenes. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how a reaction proceeds.

Reaction Mechanisms of Nitrostyrenes: The electrophilic nature of the β-carbon in β-nitrostyrenes makes them key substrates in various reactions, such as Michael additions and cycloadditions. Computational studies on these reactions have revealed important mechanistic details.

[3+2] Cycloaddition Reactions: Molecular Electron Density Theory (MEDT) studies on the reaction of β-nitrostyyrenes with nitrones show that these reactions typically proceed through a one-step mechanism. rsc.orgrsc.org The reaction is polar, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitrostyrene. rsc.org The stereoselectivity of these reactions can also be explained through computational analysis of the transition states. rsc.org

Michael-Type Additions: Kinetic and computational studies of the reaction of β-nitrostyrenes with amines indicate a stepwise mechanism involving a zwitterionic intermediate. datapdf.com The reaction can be catalyzed by a second amine molecule, which facilitates a proton transfer in the rate-determining step. datapdf.com

Electrochemical Reactions: DFT studies on the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) have explored multiple possible reaction pathways, identifying the most energetically favorable products. researchgate.net

For this compound, it is expected to undergo similar reactions. A computational study of its reaction with a nucleophile would likely show initial attack at the β-carbon, potentially leading to a zwitterionic intermediate depending on the nature of the nucleophile and solvent conditions.

Table 4: Theoretical Mechanistic Data for a Representative Nitrostyrene Reaction ([3+2] Cycloaddition)

ParameterCalculated ValueInterpretation
Reaction TypePolar, zw-typeDriven by charge differences between reactants.
MechanismOne-stepBonds are formed concertedly through a single transition state.
Activation Enthalpy (ΔH)~5.0 kcal/molLow activation barrier, indicating a facile reaction.
RegioselectivityComplete (meta)Only one constitutional isomer is formed.
StereoselectivityEndoSpecific stereoisomer is favored.

Data from a study on the [3+2] cycloaddition of (E)-β-nitrostyrene with a nitrone. rsc.org

Derivatization and Functionalization Strategies of 5 2 Nitroethenyl 2h 1,3 Benzodioxole for Research Applications

Chemical Modifications on the Benzodioxole Ring System

The benzodioxole ring is an important pharmacophore present in numerous natural products and synthetic compounds, valued for its stability and amenability to electrophilic substitution reactions. mdpi.com The electronic nature of the substituents on the ring dictates the regioselectivity of these reactions.

Regioselective Substitution Reactions

The 1,3-benzodioxole (B145889) ring is activated towards electrophilic aromatic substitution. The nitroethenyl group at the 5-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it, which are the 2- and 6-positions. However, the ether-like oxygens of the dioxole ring are activating and direct ortho and para. The position para to one of the oxygens and meta to the nitroethenyl group is the 6-position, making it a likely site for substitution.

A common regioselective substitution reaction on the benzodioxole ring is nitration. For instance, the nitration of 1,3-benzodioxole with nitric acid in acetic acid yields 5-nitro-1,3-benzodioxole. google.com Further substitution on a pre-existing nitro-substituted benzodioxole ring, such as in 5-acetamino-6-nitro-1,3-benzodioxole, has been shown to proceed with regioselectivity. For example, the synthesis of 5-amino-6-nitro-1,3-benzodioxole is achieved through the deacetylation of 5-acetamino-6-nitro-1,3-benzodioxole. prepchem.comchemicalbook.com While specific examples of regioselective substitution on the fully formed 5-(2-nitroethenyl)-2H-1,3-benzodioxole are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest that reactions like halogenation or sulfonation would likely occur at the 6-position due to the directing effects of the existing substituents.

Table 1: Regioselective Substitution Reactions on Benzodioxole Derivatives
Starting MaterialReagents and ConditionsProductReference
1,3-BenzodioxoleHNO3, Acetic Acid5-Nitro-1,3-benzodioxole google.com
5-Acetamino-6-nitro-1,3-benzodioxoleSodium methoxide (B1231860) in methanol, followed by acetic acid5-Amino-6-nitro-1,3-benzodioxole prepchem.comchemicalbook.com

Development of Conjugates and Probes

The development of conjugates and probes is crucial for studying the biological targets and mechanisms of action of a compound. While specific examples of conjugates derived directly from this compound are not widely reported, the functional groups on the molecule provide handles for such modifications. For example, the nitro group can be reduced to an amine, which can then be coupled to various moieties to create probes.

General strategies for developing research probes include the synthesis of photoaffinity labels, which can be used to identify binding sites on proteins. nih.govnih.gov These probes typically contain a photoreactive group, such as a diazirine or an azide, and a reporter tag, like biotin (B1667282) or a fluorescent dye. The synthesis of such probes often involves coupling an amine-containing precursor with the desired photoreactive group and tag. nih.gov Radiolabeled probes are another important tool in biochemical research, allowing for sensitive detection and quantification. uochb.cznih.govnih.gov The synthesis of these probes involves incorporating a radionuclide, such as ¹²⁵I or ³H, into the molecule. uochb.cznih.gov

Given the structure of this compound, the synthesis of a probe could be envisioned by first reducing the nitroethenyl group to an aminoethyl group, 2-(1,3-benzodioxol-5-yl)ethanamine, and then coupling this amine to a photoreactive moiety or a tag.

Transformations and Additions to the Nitroethenyl Side Chain

The nitroethenyl side chain is a highly reactive functional group that readily participates in a variety of transformations and addition reactions, making it an ideal site for introducing structural diversity and creating new analogues.

Creation of Chiral Centers and Stereoisomers

The carbon-carbon double bond of the nitroethenyl group is an excellent Michael acceptor, allowing for the conjugate addition of nucleophiles. This reaction can be performed enantioselectively using chiral catalysts, leading to the formation of a new chiral center. The resulting products can exist as different stereoisomers, which may exhibit distinct biological activities.

A key strategy for the creation of chiral centers is the asymmetric Michael addition of carbon nucleophiles to the nitroalkene. For example, the addition of 1,3-dicarbonyl compounds to nitroalkenes can be catalyzed by chiral squaramides to produce γ-nitro carboxylic derivatives with high enantiomeric purity. youtube.com Similarly, the direct conjugate addition of 2(5H)-furanone to nitroalkenes has been achieved with high diastereoselectivity and enantioselectivity using a dinuclear zinc catalyst.

The reduction of the double bond can also be performed stereoselectively. Asymmetric hydrogenation of the nitroethenyl group, for instance using a chiral ruthenium-N-heterocyclic carbene catalyst, can lead to the formation of chiral products. uochb.cz

Synthesis of Diverse Functionalized Analogues

The reactivity of the nitroethenyl side chain allows for the synthesis of a wide array of functionalized analogues with potentially new or improved biological properties.

One common transformation is the reduction of the nitro group. The reduction of the nitroethenyl group can lead to the corresponding amine, 2-(1,3-benzodioxol-5-yl)ethanamine, which is a versatile intermediate for further functionalization. epa.gov For example, this amine can be acylated or alkylated to produce a variety of amides and substituted amines.

The nitroethenyl group can also participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with nitrile oxides can lead to the formation of isoxazoline (B3343090) derivatives. researchgate.netnih.govnih.govtsijournals.comresearchgate.net These heterocyclic compounds are known to possess a range of biological activities. Similarly, cycloaddition reactions with other dipoles can be used to generate other heterocyclic systems, such as pyrrolidines. mdpi.comgoogle.comnih.govrsc.org Michael addition-cyclization reactions have also been employed to construct complex polycyclic systems. buchler-gmbh.combuchler-gmbh.com

Furthermore, modification of the double bond can lead to other analogues. For example, the corresponding propenyl analogue, 5-(1-propen-1-yl)-1,3-benzodioxole, and the ethanone (B97240) derivative, 1-(1,3-benzodioxol-5-yl)ethanone, have been reported. nih.govsigmaaldrich.com

Table 2: Synthesis of Functionalized Analogues from Nitroalkenes
Reaction TypeStarting MaterialsProduct TypeKey FeaturesReference
Asymmetric Michael AdditionNitroalkene, 1,3-dicarbonyl compoundγ-Nitro carboxylic derivativeCreation of chiral center, high enantioselectivity youtube.com
1,3-Dipolar CycloadditionNitroalkene, Nitrile oxideIsoxazoline derivativeFormation of five-membered heterocycle researchgate.netnih.govnih.govtsijournals.comresearchgate.net
ReductionNitroalkeneAminoalkaneFormation of a versatile amine intermediate epa.gov
Michael Addition-CyclizationNitroalkene, Carbon nucleophilePolycyclic compoundTandem reaction to build complexity buchler-gmbh.combuchler-gmbh.com

Mechanistic Biological Studies of 5 2 Nitroethenyl 2h 1,3 Benzodioxole and Its Derivatives

Molecular Mechanisms of Receptor Agonism and Antagonism

The interaction of 1,3-benzodioxole (B145889) derivatives with cellular receptors, particularly in plants, has been a key area of research. These studies focus on how these compounds can mimic or block the action of natural signaling molecules.

Interactions with Plant Hormone Receptors (e.g., TIR1 Auxin Receptor)

Derivatives of 1,3-benzodioxole have been identified as potent agonists for plant hormone receptors, specifically the TIR1 auxin receptor (Transport Inhibitor Response 1). nih.gov Auxin is a critical phytohormone that regulates nearly all aspects of plant growth and development. Its perception involves the formation of a complex between a TIR1/AFB family F-box protein, the auxin molecule, and an Aux/IAA co-repressor protein. nih.gov This interaction triggers the degradation of the Aux/IAA repressor, leading to the expression of auxin-responsive genes. nih.gov

Through computer-aided screening based on the TIR1 receptor, a lead compound, N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) (also known as HTS05309), was identified. nih.gov From this lead, a series of 22 novel N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide compounds, designated K-1 to K-22, were synthesized. nih.gov

Bioassays demonstrated that these synthetic compounds exhibit significant auxin-like physiological functions. nih.gov Molecular docking analysis suggests that some of these derivatives, such as K-10, have a stronger binding ability with the TIR1 receptor than the natural auxin, 1-naphthylacetic acid (NAA). nih.gov This enhanced binding affinity allows the compounds to effectively act as auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. nih.gov The interaction is mediated by the TIR1 protein, which functions as the auxin receptor within the nucleus, binding to auxin molecules to initiate the signaling cascade. cymitquimica.com

Table 1: Root Growth-Promoting Activity of Selected 1,3-Benzodioxole Derivatives

Elucidation of Downstream Transcriptional Responses

The agonistic interaction of 1,3-benzodioxole derivatives with the TIR1 receptor initiates a cascade of downstream transcriptional events similar to those induced by natural auxins. nih.gov The binding of these compounds to TIR1 facilitates the interaction between TIR1 and Aux/IAA repressor proteins. nih.gov This "molecular glue" effect leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors. nih.gov

Degradation of the repressors de-represses auxin response factor (ARF) proteins, which in turn activate the transcription of auxin-responsive genes. nih.gov Studies using an auxin response reporter system (DR5:GUS) have shown that derivatives like K-10 significantly enhance transcriptional activity. nih.gov Furthermore, transcriptome analysis confirms that these compounds induce a transcriptional response that overlaps with that of natural auxin and leads to the down-regulation of genes that inhibit root growth. nih.gov This demonstrates a clear mechanistic link from receptor binding to altered gene expression, ultimately resulting in a physiological response like enhanced root development. nih.gov

Anti-Biofilm Mechanisms and Quorum Sensing Modulation

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. The formation and function of these biofilms are frequently regulated by a cell-to-cell communication system known as quorum sensing (QS).

Disruption of Bacterial Quorum Sensing Systems (e.g., Agr QS)

Quorum sensing allows bacteria to coordinate gene expression in response to population density through the production and detection of signaling molecules called autoinducers. researchgate.netresearchgate.net In many Gram-positive bacteria, such as Staphylococcus aureus, the accessory gene regulator (Agr) system is a primary peptide-mediated QS pathway. researchgate.net This system controls the expression of virulence factors and is a target for anti-virulence strategies. researchgate.net

Research has shown that derivatives of 1,3-benzodioxole can function as QS inhibitors. A synthesized compound, 3-(benzo[d] nih.govnih.govdioxol-4-yl)oxazolidin-2-one (OZDO), was investigated for its ability to mitigate the virulence of Pseudomonas aeruginosa, an opportunistic pathogen that relies heavily on QS. nih.gov Molecular docking studies predicted that OZDO interferes with three key regulatory proteins within the P. aeruginosa QS system. nih.gov This interference leads to a significant reduction in the production of QS-controlled virulence factors, including pyocyanin, rhamnolipid, and extracellular proteases. nih.gov Transcriptomic analysis further confirmed the QS-inhibition activity of OZDO by showing a down-regulation of QS-controlled genes in treated bacteria. nih.gov While this study focused on P. aeruginosa, it demonstrates the potential for benzodioxole derivatives to disrupt bacterial communication systems. Other related heterocyclic compounds, such as 1,3-benzoxazol-2(3H)-one derivatives, have also been shown to inhibit the QS system and reduce elastase production and swarming motility in P. aeruginosa PA01. nih.gov

Structure-Mechanism Relationships for Biofilm Inhibition

The structure of benzodioxole derivatives plays a crucial role in their ability to inhibit biofilm formation. Studies on various related compounds have begun to elucidate these structure-activity relationships (SAR). For instance, a library of 4(5)-aryl-2-amino-1H-imidazoles, which are structurally distinct but functionally relevant, showed that the substitution pattern of the aryl group significantly affects biofilm inhibitory activity against Salmonella Typhimurium and Pseudomonas aeruginosa. frontiersin.org

In the context of benzodioxole derivatives, a Schiff base derivative (compound 2 in the study) synthesized from piperonal (B3395001) (a 1,3-benzodioxole derivative) demonstrated the ability to inhibit four out of five tested pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Another study synthesized a series of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides, finding that compounds 5f and 5e showed promising inhibitory action against biofilms of Escherichia coli and Bacillus subtilis. researchgate.net The chemical groups associated with the microbial toxicity of some benzodioxole derivatives include the β-nitropropenyl side chain. researchgate.net These findings indicate that specific substitutions on the benzodioxole ring system are key to designing effective biofilm inhibitors.

Table 2: Anti-Biofilm and Quorum Sensing Inhibition by Benzodioxole Derivatives

Enzyme Inhibition Mechanisms

The 1,3-benzodioxole scaffold is present in compounds that have been shown to inhibit various enzymes through different mechanisms. The specific compound 5-(2-nitroethenyl)-2H-1,3-benzodioxole is listed in chemical databases as a potential enzyme inhibitor, specifically targeting Spleen Tyrosine Kinase (Syk). cymitquimica.com

Furthermore, related 1,3-benzodioxole derivatives have been investigated for their enzyme-inhibiting properties. A study focusing on Schiff base derivatives of 1,3-benzodioxole suggested through target prediction that one such derivative has the potential to bind to and inhibit the bacterial FabH enzyme, which is involved in fatty acid synthesis. researchgate.net

Other research on different benzodioxole derivatives has shown significant antimitotic activity. researchgate.net These compounds were found to inhibit microtubule assembly and act as competitive inhibitors of colchicine (B1669291) binding to tubulin. researchgate.net This mechanism of action is comparable to that of the well-known antimitotic drug podophyllotoxin. researchgate.net The study highlighted that maximum activity for this inhibition required an intact dioxole ring and specific methoxy (B1213986) substitutions on the molecule. researchgate.net

Non-covalent Binding Interactions (e.g., with PTP1B)

Following a comprehensive review of available scientific literature, no specific studies detailing the non-covalent binding interactions of this compound or its direct derivatives with protein tyrosine phosphatase 1B (PTP1B) have been identified.

Research on the inhibition of PTP1B has explored a variety of chemical scaffolds, leading to the discovery of inhibitors that bind to the enzyme's active site or allosteric sites through non-covalent interactions. These interactions are crucial for modulating the enzyme's activity and are a key focus in the development of therapeutic agents targeting PTP1B. However, the current body of research does not include data on the specific compound this compound in this context.

Therefore, a detailed analysis of its non-covalent binding interactions, including the generation of data tables with research findings, cannot be provided at this time. Further experimental research would be required to investigate whether this compound or its derivatives can act as inhibitors of PTP1B and to characterize the nature of any such potential interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-nitroethenyl)-2H-1,3-benzodioxole, and how can yield be improved?

  • Methodological Answer :

  • Step 1 : Start with a nitroalkene precursor (e.g., 5-nitro-2H-1,3-benzodioxole) and employ a Michael addition or Wittig reaction to introduce the ethenyl group. Evidence from crystallographic studies (e.g., ethyl (2E)-2-(2H-1,3-benzodioxol-5-yl-methylidene) derivatives) suggests using palladium or copper catalysts for regioselective coupling .
  • Step 2 : Optimize reaction conditions (solvent polarity, temperature, catalyst loading). For example, acetonitrile at 60–80°C improves nitro group stability while minimizing side reactions .
  • Step 3 : Validate purity via X-ray crystallography (single-crystal analysis) and NMR (1H/13C) to confirm structural integrity .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H/13C NMR to identify nitroethenyl and benzodioxole proton environments. IR spectroscopy confirms C=O (if present) and nitro group stretching vibrations .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and spatial arrangement, critical for reactivity studies .

Q. What solvents are suitable for solubility testing, and how can discrepancies in literature data be resolved?

  • Methodological Answer :

  • Step 1 : Test polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) due to the compound’s aromatic and nitro group interactions .
  • Step 2 : Use UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from impurities; repeat experiments with recrystallized samples .
  • Step 3 : Cross-validate with computational solubility predictions (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Hypothesis : The nitro group acts as an electron-withdrawing group, activating the ethenyl moiety for nucleophilic attack.
  • Experimental Design :
  • Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor progress via stopped-flow UV-Vis or NMR .
  • Isotopic labeling (e.g., 15N) to track nitro group participation in transition states .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies and orbital interactions (e.g., LUMO localization) .

Q. How does environmental pH affect the stability of this compound, and what degradation products form?

  • Methodological Answer :

  • Step 1 : Expose the compound to buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS .
  • Step 2 : Identify products (e.g., nitro group reduction to amine or hydrolysis to carboxylic acid) using high-resolution mass spectrometry (HRMS) .
  • Step 3 : Correlate stability with Hammett substituent constants to predict behavior in biological or environmental systems .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Data Reanalysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, MTT assays may show cytotoxicity at high concentrations (>100 µM) but antimicrobial activity at lower doses .
  • Structural Analogues : Synthesize derivatives (e.g., halogen-substituted benzodioxoles) to isolate bioactive moieties .
  • Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to reconcile divergent results across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.